![molecular formula C21H22ClN3O2S B2977982 N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 309940-35-0](/img/no-structure.png)
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Rearrangement in Chemical Reactions
- Research shows that the reaction of certain compounds with m-chloroperbenzoic acid leads to the formation of quinazolinediones, which undergo a rearrangement process involving intermediates like isocyanate carboxamide (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).
Potential Inhibitors of Thymidylate Synthase
- Certain quinazoline derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and antibacterial agents. These compounds exhibit different levels of potency against human TS (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Antimicrobial Agents
- A study highlighted the synthesis of certain quinazolinone derivatives, demonstrating significant in vitro antibacterial and antifungal activities against various pathogens (Desai, Dodiya, & Shihora, 2011).
Pharmacological Evaluation
- Research focused on the synthesis of certain oxadiazole derivatives, revealing potential anti-bacterial properties and moderate inhibitory effects on α-chymotrypsin enzyme. This indicates the significant pharmacological potential of these compounds (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).
AMPA Receptor Inhibition
- A series of fluoro-3-(2-chlorophenyl)quinazolin-4-ones were prepared to investigate structure-activity relationships for AMPA receptor inhibition, showing varied potencies. This research contributes to understanding how modifications in chemical structure impact receptor antagonism (Chenard, Welch, Blake, Butler, Reinhold, Ewing, Menniti, & Pagnozzi, 2001).
Cytotoxic Activity
- Certain carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic properties against various cancer cell lines, highlighting the potential for developing new antitumor drugs (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Biological Studies of Oxadiazole Derivatives
- Oxadiazole derivatives were synthesized and characterized, showing significant antioxidant and antibacterial activities, indicating their potential as pharmacologically active agents (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Eigenschaften
CAS-Nummer |
309940-35-0 |
|---|---|
Produktname |
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molekularformel |
C21H22ClN3O2S |
Molekulargewicht |
415.94 |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22ClN3O2S/c1-2-3-6-11-25-20(27)16-10-9-14(12-18(16)24-21(25)28)19(26)23-13-15-7-4-5-8-17(15)22/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,23,26)(H,24,28) |
InChI-Schlüssel |
HLCMUPQFCPJNMV-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)NC1=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



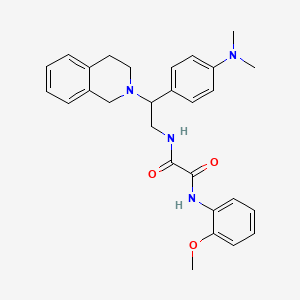
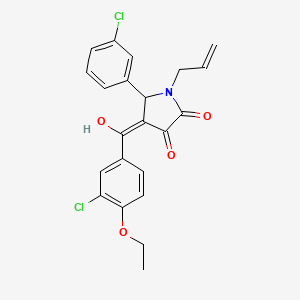
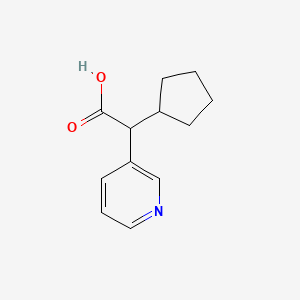
![3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2977904.png)
![1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2977906.png)
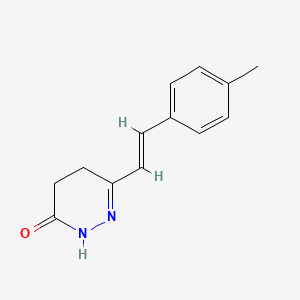
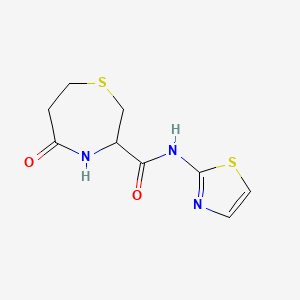
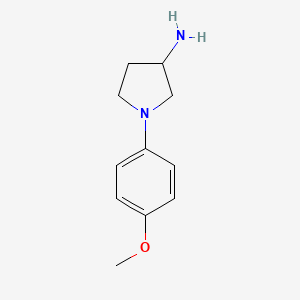
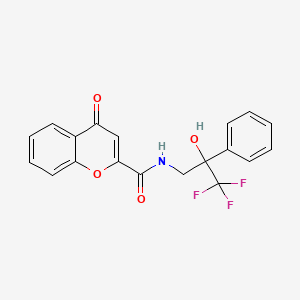
![2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2977914.png)
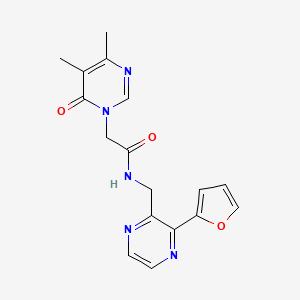
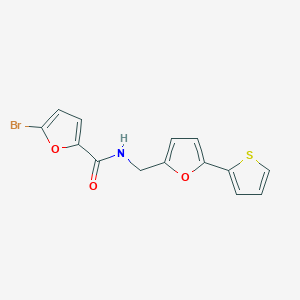
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2977921.png)
![tert-butyl 4-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2977922.png)